molecular formula C22H23ClN4O7S B1683801 Lenvatinib mesilato CAS No. 857890-39-2

Lenvatinib mesilato

Número de catálogo: B1683801
Número CAS: 857890-39-2
Peso molecular: 523.0 g/mol
Clave InChI: HWLFIUUAYLEFCT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Approved Indications

Lenvatinib mesylate is approved for several cancer types, each with specific indications:

  • Differentiated Thyroid Cancer (DTC) :
    • Approved for locally recurrent or metastatic, progressive, radioactive iodine-refractory differentiated thyroid cancer.
    • Demonstrated significant progression-free survival compared to placebo in clinical trials (median PFS: 18.3 months vs. 3.6 months) .
  • Hepatocellular Carcinoma (HCC) :
    • First-line treatment for unresectable hepatocellular carcinoma.
    • Approved as the first new systemic therapy for HCC in Japan in nearly a decade .
  • Renal Cell Carcinoma (RCC) :
    • Used in combination with pembrolizumab for advanced RCC.
    • Also indicated with everolimus for patients who have previously undergone anti-angiogenic therapy .
  • Endometrial Carcinoma :
    • Indicated for advanced endometrial carcinoma that is not microsatellite instability-high or mismatch repair deficient, in combination with pembrolizumab .

Clinical Efficacy and Safety

Numerous studies have evaluated the efficacy and safety profile of lenvatinib mesylate across different cancer types:

  • Anaplastic Thyroid Carcinoma : A meta-analysis indicated limited clinical efficacy with an overall response rate of 15% and a median overall survival of approximately 3 months .
  • Hepatocellular Carcinoma : Clinical trials have shown significant antitumor activity, with improvements in overall survival rates compared to traditional therapies .
  • Renal Cell Carcinoma : The combination therapy has shown promising results in extending progression-free survival compared to monotherapy options .

Case Studies

Several case reports have documented the clinical experiences of patients treated with lenvatinib mesylate:

  • Case Report on Skin Ulcer : A patient developed a cutaneous ulcer after treatment for unresectable HCC, highlighting the need for monitoring adverse effects during treatment .
  • Acute Myocardial Infarction : Another report described a patient experiencing acute non-ST segment elevation myocardial infarction following lenvatinib treatment, emphasizing cardiovascular risks associated with the drug .

Ongoing Research and Future Directions

Research continues to explore the potential of lenvatinib mesylate in various settings:

  • Combination Therapies : Studies are investigating its use alongside immunotherapies to enhance antitumor efficacy across multiple malignancies.
  • Expanded Indications : Trials are assessing its effectiveness in other tumor types such as non-small-cell lung cancer and gastric carcinoma, indicating its versatility as a treatment option .

Mecanismo De Acción

Target of Action

Lenvatinib mesylate is a receptor tyrosine kinase (RTK) inhibitor that primarily targets vascular endothelial growth factor (VEGF) receptors VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4) . It also inhibits other RTKs implicated in pathogenic angiogenesis, tumor growth, and cancer progression, including fibroblast growth factor (FGF) receptors FGFR1, 2, 3, and 4; the platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET .

Mode of Action

Lenvatinib mesylate inhibits the kinase activities of its targets, thereby blocking the activation of signal transduction pathways involved in cellular processes such as cell proliferation, migration, apoptosis, and differentiation . This inhibition also affects pathogenic angiogenesis, lymphogenesis, tumor growth, and cancer progression .

Biochemical Pathways

The inhibition of VEGF and FGF receptors by lenvatinib mesylate disrupts the angiogenesis process, which is crucial for tumor growth and metastasis . By blocking these receptors, lenvatinib mesylate prevents the formation of new blood vessels that tumors need to grow .

Pharmacokinetics

Following oral administration, lenvatinib is rapidly absorbed and extensively metabolized prior to excretion . Its metabolism is mediated by multiple pathways, and several metabolites of lenvatinib have been identified . Exposure to lenvatinib is increased in patients with severe hepatic impairment, indicating that dose reduction must be considered for those patients .

Result of Action

The primary result of lenvatinib mesylate’s action is the inhibition of tumor growth. By blocking proteins that signal cancer cells to divide and proteins that signal the growth of new blood vessels that tumors need to grow, lenvatinib mesylate keeps cancer cells from growing .

Action Environment

The efficacy and stability of lenvatinib mesylate can be influenced by various environmental factors. For instance, lenvatinib mesylate has been found to be sensitive to acid and base hydrolysis, resulting in the generation of degradation products . Furthermore, the drug’s pharmacokinetic profile can be affected by factors such as diet and the patient’s hepatic function .

Análisis Bioquímico

Biochemical Properties

Lenvatinib mesylate inhibits the kinase activities of vascular endothelial growth factor (VEGF) receptors VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4) . It also inhibits other RTKs that have been implicated in pathogenic angiogenesis, tumor growth, and cancer progression, including fibroblast growth factor (FGF) receptors FGFR1, 2, 3, and 4; the platelet derived growth factor receptor alpha (PDGFRα), KIT, and RET .

Cellular Effects

Lenvatinib mesylate works by blocking proteins that signal cancer cells to divide. It also blocks proteins that signal the growth of new blood vessels that tumors need to grow . Blocking these signals keeps cancer cells from growing .

Molecular Mechanism

Lenvatinib mesylate acts as a multiple kinase inhibitor. It inhibits the three main vascular endothelial growth factor receptors VEGFR1, 2 and 3, as well as fibroblast growth factor receptors (FGFR) 1, 2, 3 and 4, platelet-derived growth factor receptor (PDGFR) alpha, c-Kit, and the RET proto-oncogene .

Temporal Effects in Laboratory Settings

Lenvatinib mesylate has shown anti-tumor activities against a variety of human cancer cell lines in mouse xenograft models . Resistance emerges soon after initial treatment, limiting the clinical benefits of lenvatinib mesylate .

Dosage Effects in Animal Models

In animal models, lenvatinib mesylate has shown disease-modifying effects on posttraumatic osteoarthritis of the knee . The effects of lenvatinib mesylate vary with different dosages .

Metabolic Pathways

Lenvatinib mesylate is metabolized by CYP3A and aldehyde oxidase . Following administration of a radiolabeled dose, approximately 64% and 25% of the radiolabel were eliminated in the feces and urine, respectively .

Transport and Distribution

In vitro binding of lenvatinib mesylate to human plasma proteins was high and ranged from 98% to 99% . This binding was mainly to albumin with minor binding to α1-acid glycoprotein and γ-globulin .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in the cell membrane where it interacts with its target receptors .

Análisis De Reacciones Químicas

Types of Reactions: Lenvatinib mesylate undergoes various chemical reactions, including oxidation and reduction. It is metabolized by the liver enzyme CYP3A4 to form desmethyl-lenvatinib, which is further oxidized by aldehyde oxidase to produce additional metabolites .

Common Reagents and Conditions: The common reagents used in the synthesis and reactions of lenvatinib mesylate include methanesulfonic acid, methanol, and water . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired chemical transformations.

Major Products Formed: The major products formed from the reactions of lenvatinib mesylate include its metabolites, such as desmethyl-lenvatinib and other oxidized forms . These metabolites are primarily excreted through feces and urine .

Comparación Con Compuestos Similares

  • Sorafenib
  • Sunitinib
  • Axitinib

Lenvatinib mesylate’s unique properties and broad range of applications make it a valuable compound in the field of cancer research and treatment.

Actividad Biológica

Lenvatinib mesylate, an oral multitargeted tyrosine kinase inhibitor (TKI), has been extensively studied for its biological activity, particularly in the context of cancer treatment. This compound primarily targets vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and other receptor tyrosine kinases, which are critical in tumor angiogenesis and growth. This article will delve into the biological mechanisms, efficacy, and clinical findings associated with lenvatinib mesylate, supported by data tables and case studies.

Lenvatinib exerts its biological activity through the following mechanisms:

  • Inhibition of Angiogenesis : It blocks the signaling pathways mediated by VEGF and FGF, which are essential for new blood vessel formation in tumors. This dual inhibition leads to significant antiangiogenic effects, reducing tumor growth and metastasis .
  • Targeting Multiple Kinases : Lenvatinib inhibits several receptor tyrosine kinases, including:
    • VEGFR1-3
    • FGFR1-4
    • PDGFRα
    • KIT
    • RET

This broad targeting contributes to its effectiveness against various tumor types .

Antitumor Activity

Lenvatinib has shown significant antitumor activity in various preclinical models:

  • Thyroid Cancer Models : In studies involving human thyroid cancer xenografts, lenvatinib demonstrated substantial inhibition of tumor growth. It effectively reduced tumor volume in both differentiated thyroid cancer (DTC) and anaplastic thyroid cancer (ATC) models .
  • Mechanistic Insights : Research indicated that lenvatinib inhibited the phosphorylation of FGFR1 and RET in specific thyroid cancer cell lines, leading to reduced cellular proliferation .
Tumor TypeModelDose (mg/kg)Tumor Volume Reduction (%)
DTCXenograft3075
ATCXenograft10085
MTCXenograft1060

Case Studies

Lenvatinib has been evaluated in numerous clinical trials across multiple cancer types:

  • Thyroid Cancer : In a pivotal study, lenvatinib was administered to patients with radioactive iodine-refractory DTC. The objective response rate was reported at approximately 64%, highlighting its effectiveness in this challenging population .
  • Renal Cell Carcinoma : In combination with everolimus, lenvatinib demonstrated enhanced antiangiogenic activity compared to either agent alone. This combination therapy resulted in improved progression-free survival rates among patients with advanced renal cell carcinoma .

Safety Profile

The safety profile of lenvatinib is generally manageable, with common adverse effects including hypertension, fatigue, and gastrointestinal disturbances. Close monitoring is essential during treatment to manage these side effects effectively .

Propiedades

IUPAC Name

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O4.CH4O3S/c1-29-19-10-17-13(9-14(19)20(23)27)18(6-7-24-17)30-12-4-5-16(15(22)8-12)26-21(28)25-11-2-3-11;1-5(2,3)4/h4-11H,2-3H2,1H3,(H2,23,27)(H2,25,26,28);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLFIUUAYLEFCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90235081
Record name Lenvatinib mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90235081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857890-39-2
Record name Lenvatinib mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857890-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lenvatinib mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857890392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lenvatinib mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90235081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide;methanesulfonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LENVATINIB MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J78384F61
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lenvatinib mesylate
Reactant of Route 2
Reactant of Route 2
Lenvatinib mesylate
Reactant of Route 3
Reactant of Route 3
Lenvatinib mesylate
Reactant of Route 4
Reactant of Route 4
Lenvatinib mesylate
Reactant of Route 5
Reactant of Route 5
Lenvatinib mesylate
Reactant of Route 6
Reactant of Route 6
Lenvatinib mesylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.